N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
Furan-2-yl compounds are a subject of ongoing research due to their wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents . They are also key components of the aroma of roasted coffee .
Synthesis Analysis
The synthesis of furan-2-yl compounds often involves reactions with compounds containing an active methyl or methylene group . For instance, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity .Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are extensively used for the structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-yl compounds can vary widely. For example, Ethyl 3-(furan-2-yl)propionate is a clear colourless liquid when pure, but it becomes yellow coloured upon prolonged standing .Scientific Research Applications
Pharmacological Evaluation and Synthesis
- A study focused on the design, synthesis, and pharmacological evaluation of novel derivatives related to the compound, exploring their antidepressant and antianxiety activities. The research found significant activity in some of the synthesized compounds, highlighting their potential in treating mood disorders (Kumar et al., 2017).
Biological Activity of Derivatives
- Another study involved the Claisen condensation reaction to produce derivatives with analgesic and antibacterial activity. This underscores the potential of such compounds in developing new therapeutic agents (Oleshchuk et al., 2019).
Inhibition of Enzymes for Chemotherapy and Malaria
- Research on analogues of furan-amidines as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment, showed the importance of structural modifications to enhance solubility and decrease basicity, improving the compounds' therapeutic potential (Alnabulsi et al., 2018).
Catalysis in Chemical Reactions
- A study on N,N'-bisoxalamides, including compounds structurally similar to the requested molecule, highlighted their role in enhancing the catalytic activity in Cu-catalyzed coupling reactions. This research opens avenues for using such compounds in synthesizing pharmaceutically relevant building blocks (Bhunia et al., 2017).
Environmental and Energy Applications
- The photocatalytic oxidation of furan derivatives was studied for its environmental implications, particularly in forming unsaturated dicarbonyl products. Such reactions have significance in understanding atmospheric chemistry and environmental pollution (Alvarez et al., 2009).
Dye-Sensitized Solar Cells
- Research on phenothiazine derivatives with furan conjugated linkers, including compounds structurally related to the requested molecule, demonstrated an improvement in solar energy conversion efficiency. This highlights the potential of these compounds in developing more efficient solar cells (Kim et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-17(22,10-12-6-5-9-23-12)11-18-15(20)16(21)19-13-7-3-4-8-14(13)24-2/h3-9,22H,10-11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSAMGALZQXEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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